Tulathromycin A-d7
Description
Properties
Molecular Formula |
C₄₁H₇₂D₇N₃O₁₂ |
|---|---|
Molecular Weight |
813.12 |
Synonyms |
(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-13-[[2,6-Dideoxy-3-C-methyl-3-O-methyl-4-C-[(propylamino)methyl]-α-L-ribo-hexopyranosyl]oxy]-2-ethyl-3,4,10-trihydroxy-3,5,8,10,12,14-hexamethyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-β-D-xylo-hexopyranosyl]oxy]-1- |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs
Tulathromycin belongs to the triamilide subclass of macrolides, characterized by three amine functional groups that enhance its solubility and tissue penetration . Key structural analogs include:
- Azithromycin: A 15-membered macrolide with a lactone ring and amino sugar. While structurally similar, azithromycin lacks the triamilide backbone and demonstrates distinct pharmacokinetic and anti-inflammatory properties .
- Gamithromycin : A 16-membered azalide macrolide approved for bovine respiratory disease (BRD). Unlike tulathromycin, gamithromycin has a shorter elimination half-life in cattle .
- Tylosin : A veterinary macrolide with a 16-membered lactone ring. It shares anti-inflammatory effects but exhibits weaker bactericidal activity against Gram-negative pathogens like Pasteurella multocida .
Table 1: Structural Comparison
| Compound | Subclass | Functional Groups | Deuterated Form Available |
|---|---|---|---|
| Tulathromycin A-d7 | Triamilide | Three amine groups | Yes (d7) |
| Azithromycin | 15-membered | Lactone ring | No |
| Gamithromycin | Azalide | Amino sugar | No |
| Tylosin | 16-membered | Lactone ring | No |
Pharmacokinetic Properties
Tulathromycin exhibits rapid absorption (Cmax within 0.25 hours in pigs), high bioavailability , and a prolonged elimination half-life (63.55 ± 8.20 hours in swine), enabling single-dose regimens . Its tissue penetration into transudate and exudate is comparable to serum concentrations, though delayed (Cmax at 21.5 hours in transudate vs. 8 hours in exudate) . In contrast:
Table 2: Pharmacokinetic Parameters
| Parameter | Tulathromycin | Azithromycin | Gamithromycin |
|---|---|---|---|
| Half-life (h) | 63.55 ± 8.20 | ~68 | ~56 |
| Bioavailability (%) | >90% | ~37% (oral) | >90% |
| Tissue Penetration | Extensive | High | Moderate |
Antimicrobial Activity and PK/PD Relationships
Tulathromycin demonstrates time-dependent bactericidal activity against Actinobacillus pleuropneumoniae and Pasteurella multocida, with %T > MIC (time above minimum inhibitory concentration) as the critical PK/PD index . For a 1-log10 reduction in bacterial load, %T > MIC must exceed 50.8% .
Table 3: MIC Values (µg/mL) Against Key Pathogens
Key Findings :
Clinical Efficacy in Bovine Respiratory Disease (BRD)
In field studies, tulathromycin and gamithromycin show equivalent efficacy in BRD control, though tulathromycin has a lower retreatment rate (12.4% vs. 19.6% for gamithromycin) . Both drugs achieve bioequivalence in lung tissue concentrations, but tulathromycin’s prolonged half-life supports longer-lasting protection .
Anti-inflammatory and Immunomodulatory Effects
Tulathromycin inhibits NF-κB signaling and reduces pro-inflammatory cytokines (IL-3, IL-5, IFN-γ) in bovine neutrophils and macrophages . Similar effects are observed with azithromycin and tylosin, which suppress IL-8 and prostaglandin E2.
Table 4: Anti-inflammatory Mechanisms
| Compound | Key Targets | Effect on Cytokines |
|---|---|---|
| Tulathromycin | NF-κB, phospholipases | ↓ IL-3, IL-5, IFN-γ |
| Azithromycin | IL-8, TNF-α | ↓ IL-6, IL-8 |
| Tylosin | COX-2, leukotriene B4 | ↓ Prostaglandin E2 |
Analytical Considerations
This compound is critical for mitigating matrix effects in LC-MS/MS quantification. Non-deuterated internal standards (e.g., erythromycin-d3) may exhibit divergent behavior in acetonitrile-rich matrices .
Research Discrepancies and Limitations
- haemolytica and others noting off-label use risks .
- Genotoxicity: High concentrations (50–100 µM) induce DNA damage in rat lymphocytes, though clinical relevance remains unclear .
Preparation Methods
Positional Selectivity
Density functional theory (DFT) calculations reveal that axial chirality in intermediates governs deuterium placement. For instance, in proline derivatives, conformational stability of enolate intermediates ensures retention of configuration during deuteration. Applied to tulathromycin, this selectivity prevents racemization at its 10 chiral centers.
Analytical Validation of Tulathromycin A-d7
LC-MS/MS Quantification
A validated LC-MS/MS method confirms the purity and isotopic integrity of this compound. Key parameters include:
Matrix Compatibility
The method demonstrates robustness across biological matrices, with linear ranges of 0.01–1 μg/mL (plasma), 0.05–5 μg/mL (seminal plasma), and 0.1–10 μg/mL (urine). Accuracy and precision remain within ±15% at all QC levels, validated through inter-day and intra-day assays.
Challenges and Mitigation Strategies
Q & A
Q. What is the role of Tulathromycin A-d7 in pharmacokinetic (PK) studies, and how is its deuterated form methodologically validated?
this compound, a deuterated analog of tulathromycin, is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to enhance quantification accuracy. Deuterated isotopes minimize matrix effects and ion suppression, improving method reliability. For example, in plasma and tissue analyses, calibration curves with this compound achieved correlation coefficients (r²) >0.995, with limits of quantification (LOQ) as low as 0.02 μg/g in tissues . Validation includes precision (QC samples within ±15% of nominal values) and stability testing under varying storage conditions .
Q. How does this compound’s pharmacokinetic profile differ across species, and what methodological considerations are critical for cross-species comparisons?
Tulathromycin accumulates in lung tissue across species (cattle, pigs, horses), with prolonged retention post-administration. However, interspecies differences in metabolism and tissue penetration require tailored experimental designs. For instance, non-compartmental PK analysis in pregnant ewes revealed geometric mean parameters due to data below quantification limits, emphasizing the need for weighted statistical approaches in sparse datasets . Cross-species studies must standardize sample matrices (e.g., plasma vs. lung homogenates) and account for species-specific hydrolysis rates of tulathromycin to its marker CP-60,300 .
Q. What are the primary immunomodulatory mechanisms of tulathromycin, and how can they be experimentally distinguished from its antimicrobial effects?
Tulathromycin exhibits anti-inflammatory effects, such as inducing neutrophil apoptosis and enhancing macrophage efferocytosis, which resolve pulmonary inflammation. These mechanisms are studied via in vitro neutrophil assays and in vivo models (e.g., zymosan-induced inflammation in pigs). To isolate immunomodulation from antimicrobial activity, researchers use sub-therapeutic doses or compare outcomes in infection-naïve vs. pathogen-challenged models .
Advanced Research Questions
Q. How do experimental design challenges arise when quantifying this compound in heterogeneous tissues, and how can they be mitigated?
Tissue heterogeneity (e.g., fetal liver vs. lung) introduces variability in drug recovery during extraction. Solid-phase extraction (SPE) with weak cation exchangers improves analyte isolation, but matrix effects necessitate matrix-matched calibration curves. For example, uterine tissue samples required dilution with blank matrix to resolve concentration overshoots (>2 μg/g) . Additionally, hydrolytic fragmentation protocols (e.g., 2 N HCl treatment) must be optimized for tissue-specific stability, as seen in FSIS-regulated analyses of CP-60,300 .
Q. What contradictions exist in tulathromycin’s efficacy mechanisms, and how can multimodal studies resolve them?
Despite plasma concentrations 30-fold below the MIC50 for Rhodococcus equi, tulathromycin effectively treats foal pneumonia, suggesting efficacy relies on immunomodulation rather than direct antimicrobial action . Contradictions arise when PK/PD models fail to correlate plasma levels with clinical outcomes. Multimodal approaches, such as parallel measurement of pulmonary epithelial lining fluid (PELF) drug levels and cytokine profiling, can clarify mechanism-action disparities .
Q. What statistical and computational tools are optimal for analyzing sparse or censored PK data in this compound studies?
Sparse sampling (e.g., in pregnant ewes) often results in >50% of data points below the LOQ. Non-compartmental analysis (NCA) using geometric means and log-transformed data reduces bias, while Bayesian hierarchical models accommodate censored data. Software like PKanalix (Monolix Suite) enables robust NCA, and R packages (e.g., ggplot2) facilitate visualization of tissue concentration-time curves .
Q. How does this compound’s use in remote drug delivery systems impact PK parameters, and what methodological adjustments are required?
Pneumatic dart administration in cattle results in lower plasma concentrations and increased stress biomarkers compared to subcutaneous injection. To address this, researchers must incorporate stress markers (e.g., cortisol) into PK models and use population pharmacokinetics (PopPK) to account for inter-individual variability. Dose-exposure relationships should be validated across delivery methods .
Methodological Guidelines
- Sample Preparation : Use deuterated internal standards (e.g., this compound) for LC-MS/MS to correct for recovery losses. Protein precipitation with acetonitrile is robust for plasma, while SPE is preferred for tissues .
- Data Reporting : Include correlation coefficients, LOQ/LOD, and QC sample accuracy in validation summaries. For tissue studies, specify hydrolysis protocols for CP-60,300 quantification .
- Statistical Analysis : Apply weighted linear regression (1/X) for calibration curves and use geometric means for skewed data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
